Methyl 5-amino-4-methyl-2-nitrobenzoate
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Overview
Description
Methyl 5-amino-4-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, featuring an amino group, a nitro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration: The synthesis begins with the nitration of methyl 4-methylbenzoate using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of methyl 5-amino-4-methyl-2-nitrobenzoate typically involves large-scale nitration and reduction processes, followed by esterification. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with nucleophiles like phenols or amines.
Major Products:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of azo compounds or other substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and other biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-methyl-2-nitrobenzoate involves its interactions with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction or oxidation. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-amino-2-methyl-5-nitrobenzoate: Similar structure but with different substitution pattern.
Methyl 2-amino-5-nitrobenzoate: Another isomer with the amino and nitro groups in different positions.
Methyl 4-nitrobenzoate: Lacks the amino group but retains the nitro and ester functionalities.
Uniqueness: Methyl 5-amino-4-methyl-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 5-amino-4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-8(11(13)14)6(4-7(5)10)9(12)15-2/h3-4H,10H2,1-2H3 |
InChI Key |
BTIDNAXGKLQYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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